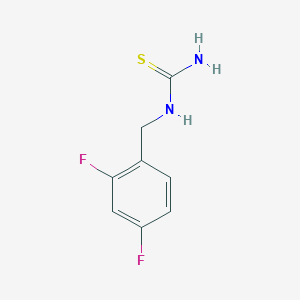

1-(2,4-Difluorobenzyl)thiourea

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8F2N2S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

(2,4-difluorophenyl)methylthiourea |

InChI |

InChI=1S/C8H8F2N2S/c9-6-2-1-5(7(10)3-6)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13) |

InChI Key |

CQIXAUYAPDRTEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Difluorinated Thioureas

Synthesis of 1-(2,4-Difluorophenyl)thiourea and Related Analogues

The synthesis of 1-(2,4-difluorophenyl)thiourea serves as a fundamental example for the preparation of difluorinated aryl thioureas. Two primary routes are commonly employed: conventional synthesis from an aniline derivative and derivatization from an isothiocyanate.

Conventional Synthetic Routes (e.g., reaction of 2,4-difluoroaniline (B146603) with potassium thiocyanate)

A traditional and straightforward method for synthesizing 1-(2,4-difluorophenyl)thiourea involves the reaction of 2,4-difluoroaniline with a thiocyanate (B1210189) salt, typically potassium thiocyanate, in an acidic medium. nih.govresearchgate.net

The general reaction scheme is as follows:

2,4-difluoroaniline is refluxed with potassium thiocyanate in the presence of a strong acid like concentrated hydrochloric acid. nih.gov

The reaction mixture is then cooled, allowing the product to precipitate. nih.gov

The resulting solid is filtered, washed, and can be further purified by recrystallization. nih.gov

A specific experimental example involved refluxing 2,4-difluoroaniline (0.0081 mol) with potassium thiocyanate (0.0142 mol) in 20 mL of water and 1.6 mL of concentrated HCl for 3 hours. After cooling and stirring overnight, the precipitated product was filtered, washed, and recrystallized. nih.gov

| Reactant 1 | Reactant 2 | Reagents | Reaction Time | Outcome |

| 2,4-Difluoroaniline | Potassium Thiocyanate | Concentrated HCl, Water | 3 hours (reflux) | 1-(2,4-Difluorophenyl)thiourea |

Derivatization from Difluorinated Isothiocyanates (e.g., 2,4-difluorophenyl isothiocyanate)

An alternative and highly versatile method for synthesizing thiourea (B124793) derivatives is the reaction of an isothiocyanate with a primary or secondary amine. ijacskros.comjoac.info This approach is widely used for creating a diverse range of substituted thioureas. For the synthesis of 1-(2,4-difluorophenyl)thiourea analogues, 2,4-difluorophenyl isothiocyanate would be reacted with an appropriate amine.

The general mechanism involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. mdpi.com This reaction is often carried out in a suitable organic solvent, such as acetone or dichloromethane (B109758), and typically proceeds under mild conditions. analis.com.myresearchgate.net

| Reactant 1 | Reactant 2 | Solvent | General Outcome |

| Isothiocyanate | Primary or Secondary Amine | Acetone, Dichloromethane, etc. | Substituted Thiourea Derivative |

Synthesis of Acyl Thiourea Derivatives Incorporating Difluoromethyl/Difluorophenyl Moieties

Acyl thioureas are a class of compounds that have an acyl group attached to the thiourea core. The synthesis of such derivatives containing difluoromethyl or difluorophenyl moieties has been a subject of interest due to their potential biological activities. tandfonline.comtandfonline.comresearchgate.net

A general procedure for preparing these compounds involves a multi-step process:

Preparation of a carboxylic acid containing the difluoromethyl moiety, for example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. tandfonline.com

Conversion of the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride. tandfonline.com

Reaction of the acyl chloride with ammonium thiocyanate in the presence of a phase transfer catalyst (e.g., PEG-600) to form an intermediate acyl isothiocyanate. tandfonline.com

Finally, the in-situ generated acyl isothiocyanate is treated with a substituted aniline to yield the target acyl thiourea derivative. tandfonline.com

| Starting Material | Key Intermediate | Final Reactant | Product Class |

| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl isothiocyanate | Substituted Aniline | Acyl Thiourea with Difluoromethyl Moiety |

Preparation of N,N'-Disubstituted Thiourea Derivatives with Difluorinated Aromatic Rings

The synthesis of N,N'-disubstituted thioureas offers the flexibility to introduce different substituents on both nitrogen atoms of the thiourea core. When one or both of these substituents are difluorinated aromatic rings, the resulting compounds can exhibit unique properties.

A common method for preparing unsymmetrical N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with an amine. mdpi.comnih.gov For instance, reacting a difluorinated phenyl isothiocyanate with a different aromatic or aliphatic amine would yield an N,N'-disubstituted thiourea with one difluorinated aromatic ring. mdpi.com

Symmetrical N,N'-disubstituted thioureas can be synthesized through various methods, including the use of carbon disulfide with primary amines. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| Aryl Isothiocyanate | Amine | N,N'-Disubstituted Thiourea |

| Primary Amine | Carbon Disulfide | Symmetrical N,N'-Disubstituted Thiourea |

For example, N,N′-bis(2-dialkylaminophenyl)thioureas have been prepared by treating 1,1′-thiocarbonyldiimidazole with two equivalents of the corresponding 2-amino-N,N′-dialkylaniline. nih.gov This method could be adapted for difluorinated anilines.

Combinatorial Synthesis Approaches for Difluorinated Thiourea Libraries

Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as libraries. These libraries are invaluable for screening for biological activity. Fluorous Mixture Synthesis (FMS) is one such solution-phase combinatorial technique that can be applied to the synthesis of thiourea libraries. nih.gov

In a hypothetical FMS approach for a difluorinated thiourea library:

A set of amines could be tagged with different perfluoroalkyl groups.

These tagged amines are then mixed and reacted with a difluorinated isothiocyanate.

The resulting mixture of fluorous-tagged thioureas can then be separated by fluorous HPLC.

This strategy allows for the efficient creation of a library of related compounds from a single reaction mixture, accelerating the discovery of new bioactive molecules.

Structural Elucidation and Conformational Analysis of Difluorinated Thiourea Derivatives

X-ray Crystallography Studies of Difluorinated Thiourea (B124793) Structures

Conformational Analysis of Thiourea Moiety and Aromatic Rings (e.g., Dihedral Angles, Planarity)

The planarity of the thiourea group [S=C(NH)₂] is a key feature of its conformation. In the crystal structure of 1-(2,4-Difluorophenyl)thiourea, the asymmetric unit contains two independent molecules, labeled as molecule A and molecule B, which exhibit comparable geometries nih.gov. In both molecules, the thiourea moiety is essentially planar. For molecule A, the root-mean-square (r.m.s.) deviation from planarity is a mere 0.014 Å, while for molecule B, it is 0.011 Å nih.gov. This planarity is indicative of the delocalization of π-electrons across the S-C-N system.

The spatial orientation of the 2,4-difluorophenyl ring relative to the planar thiourea moiety is defined by the dihedral angle between them. In molecule A of 1-(2,4-Difluorophenyl)thiourea, this dihedral angle is 78.67 (9)° nih.gov. In molecule B, a similar, though slightly larger, dihedral angle of 81.71 (8)° is observed nih.gov. These large dihedral angles indicate that the aromatic ring is significantly twisted out of the plane of the thiourea group. This twisted conformation minimizes steric hindrance between the ortho-substituent on the phenyl ring and the thiourea unit.

| Molecule | Thiourea Moiety r.m.s. Deviation (Å) | Dihedral Angle with Benzene Ring (°) |

|---|---|---|

| A | 0.014 | 78.67 (9) |

| B | 0.011 | 81.71 (8) |

Analysis of Fluorine Atom Disorder within Crystal Structures (e.g., in 1-(2,4-Difluorophenyl)thiourea)

A notable feature in the crystal structure of some fluorinated organic compounds is the presence of disorder, where an atom or a group of atoms occupies more than one position in the crystal lattice. This phenomenon is observed in the crystal structure of 1-(2,4-Difluorophenyl)thiourea, specifically concerning one of the fluorine atoms in each of the two independent molecules nih.gov.

In both molecules (A and B), one of the fluorine atoms is disordered over two positions. The site-occupancy factor, which represents the fraction of molecules in which the atom occupies a specific position, has been refined for each position.

For molecule A, the fluorine atom (F1A) is disordered over two sites with refined site-occupancies of 0.572 (3) and 0.428 (3) nih.gov. This indicates that in approximately 57.2% of the molecules in the crystal, the fluorine atom is in the first position, while in the remaining 42.8%, it is in the second position.

For molecule B, a similar disorder is observed for the corresponding fluorine atom (F1B), but with a different distribution. The refined site-occupancies are 0.909 (2) and 0.091 (2) nih.gov. In this case, the fluorine atom predominantly occupies one position (90.9% occupancy), with a minor component in the alternative position (9.1% occupancy).

This disorder of fluorine atoms can be attributed to the similar size of fluorine and hydrogen atoms, which can sometimes lead to positional interchangeability in the crystal lattice, or to low-energy rotational conformations of the substituted phenyl ring that are "frozen" in the solid state. The suppression of such disorder can sometimes be achieved by co-crystallization with non-disordered analogues osti.gov. The analysis of such disorder is crucial for an accurate description of the crystal structure and for understanding the intermolecular interactions that govern the crystal packing.

| Molecule | Disordered Atom | Refined Site-Occupancies |

|---|---|---|

| A | F1A | 0.572 (3) : 0.428 (3) |

| B | F1B | 0.909 (2) : 0.091 (2) |

Computational Chemistry and Theoretical Studies on Difluorinated Thiourea Derivatives

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional structure. nih.gov For thiourea (B124793) derivatives, DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) or higher basis set, are used to find the most stable conformation, known as the optimized geometry. researchgate.netscispace.com

In a related compound, 1-(2,4-Difluorophenyl)thiourea, X-ray diffraction studies revealed that the thiourea moiety is nearly planar. The dihedral angle between the thiourea group and the difluorophenyl ring is significant, indicating a twisted conformation. nih.gov For 1-(2,4-Difluorobenzyl)thiourea, the presence of a methylene (B1212753) (-CH2-) linker between the phenyl ring and the thiourea group would introduce additional conformational flexibility.

DFT optimization of this compound would likely show that the thiourea backbone (S-C-N-H) prefers a planar arrangement to maximize resonance stabilization. However, rotation around the C-N and C-C single bonds would lead to various possible conformers. The final, lowest-energy structure would represent a balance of steric hindrance from the bulky 2,4-difluorobenzyl group and the electronic stabilization of the thiourea unit. The calculated bond lengths and angles from DFT would be expected to be in close agreement with experimental data if it were available. researchgate.net

Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for a Thiourea Derivative

| Parameter | Bond/Angle | Theoretical (DFT/B3LYP) | Experimental (X-ray) |

| Bond Length | C=S | ~1.68 Å | ~1.67 Å |

| C-N (amide) | ~1.34 Å | ~1.33 Å | |

| C-N (benzyl) | ~1.45 Å | Not Available | |

| Bond Angle | N-C-N | ~118° | ~117° |

| S-C-N | ~121° | ~122° |

Note: The data presented is illustrative and based on typical values for similar thiourea derivatives. Specific values for this compound would require a dedicated computational study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comucsb.edu

For thiourea derivatives, the HOMO is typically localized over the electron-rich sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is often distributed across the π-system of the molecule, including the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. nanobioletters.com A smaller energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. nanobioletters.com In one study on a thiourea derivative, the calculated HOMO-LUMO energy gap was found to be 4.915 eV, indicating significant stability. researchgate.net For this compound, the electron-withdrawing fluorine atoms on the benzyl (B1604629) group would be expected to lower the energy of the molecular orbitals, potentially influencing the HOMO-LUMO gap and thus its reactivity.

Table 2: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Typical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | ≈ -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | ≈ -ELUMO | 1.0 to 2.0 |

Note: These values are estimations based on related thiourea compounds and serve as a general guide.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nanobioletters.com It is an invaluable tool for identifying the sites most susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are attractive to electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are the likely targets for nucleophiles.

For this compound, the MEP map would be expected to show a significant negative potential around the sulfur atom of the thiocarbonyl group (C=S), making it a primary site for electrophilic interaction. The nitrogen atoms of the thiourea moiety would also exhibit negative potential. The hydrogen atoms attached to the nitrogen atoms (N-H) would show a positive potential, making them potential hydrogen bond donors. The fluorine atoms on the benzyl group, being highly electronegative, would also create regions of negative potential, while the adjacent carbon and hydrogen atoms on the aromatic ring would have a more positive character.

Analysis of the Mulliken atomic charges, another output of computational calculations, provides a quantitative measure of the partial charge on each atom, further clarifying the charge distribution within the molecule.

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, with a good degree of accuracy.

Theoretical calculations of the vibrational spectrum for this compound would help in the assignment of the characteristic vibrational modes observed in its experimental FT-IR and Raman spectra. Key predicted vibrations would include the N-H stretching frequencies, the C=S stretching mode, and various bending and stretching modes associated with the difluorobenzyl group. For example, the thioamide C=S stretching vibration is typically observed in the range of 1585-1449 cm-1. ajrconline.org

Similarly, theoretical calculations of 1H and 13C NMR chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the structural elucidation of the molecule. nih.gov By comparing the calculated chemical shifts with experimental data, a more confident assignment of the signals in the NMR spectra can be achieved.

Theoretical Insights into Reaction Mechanisms and Stability

Computational chemistry is instrumental in elucidating reaction mechanisms and assessing the relative stability of different chemical species. For thiourea derivatives, theoretical studies can model the pathways of their synthesis and subsequent reactions. For instance, the synthesis of thioureas often involves the reaction of an amine with an isothiocyanate. scispace.com Computational modeling can map the potential energy surface of this reaction, identifying the transition state and calculating the activation energy, which provides insight into the reaction kinetics.

Furthermore, the stability of this compound can be assessed by calculating its total energy and by analyzing its reactivity indices derived from the HOMO and LUMO energies. The presence of strong intramolecular interactions, such as hydrogen bonds, can also be identified through computational analysis. In many thiourea derivatives, intramolecular hydrogen bonds between an N-H group and a nearby electronegative atom can significantly stabilize the molecular conformation. nih.gov In the crystal structure of related compounds, intermolecular N-H···S hydrogen bonds are often observed, leading to the formation of stable networks. nih.gov Similar interactions would be expected to play a role in the stability and crystal packing of this compound.

Coordination Chemistry of Difluorinated Thiourea Derivatives with Metal Ions

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Pt(IV), Au, Ag, Co(II), Ni(II), Pb(II))

The synthesis of metal complexes with difluorinated thiourea (B124793) derivatives typically involves the reaction of the thiourea ligand with a corresponding metal salt in an appropriate solvent. The stoichiometry of the reactants, reaction conditions, and the nature of the metal ion and its counter-ion can influence the final structure and geometry of the complex.

For instance, new N,N-dialkyl-N'-(4-fluorobenzoyl) thiourea ligands have been synthesized and subsequently reacted with Ni(II) and Cu(II) acetate (B1210297) solutions in methanol (B129727) and dichloromethane (B109758) to yield the corresponding metal complexes. semanticscholar.org Similarly, complexes of gold(I) and silver(I) have been prepared by reacting thiourea ligands bearing a phosphine (B1218219) group with metal precursors like [M(OTf)(PPh₃)] (M = Ag, Au) or [AuCl(tht)]. nih.gov The synthesis of Cu(II), Pd(II), and Pt(II) complexes with N-Phenylmorpholine-4-carbothioamide (HPMCT) has been achieved by treating the ligand with bivalent metal ions in a 2:1 molar ratio. mdpi.com

The general synthetic procedure for these complexes can be summarized as follows:

Ligand Synthesis : The thiourea derivative is first synthesized. For example, 1-(2,4-Difluorophenyl)thiourea can be prepared by refluxing 2,4-difluoroaniline (B146603) with potassium thiocyanate (B1210189) in an acidic aqueous solution. nih.gov

Complexation : The purified ligand is dissolved in a suitable solvent (e.g., methanol, acetone, dichloromethane) and mixed with a solution of the desired metal salt (e.g., metal acetate, chloride, or nitrate). semanticscholar.orgksu.edu.trechemcom.com The reaction mixture is often stirred for a period ranging from minutes to several hours at room temperature or under reflux. ksu.edu.trnih.govnih.gov

Isolation : The resulting solid complex is typically isolated by filtration, washed with appropriate solvents to remove unreacted starting materials, and then dried. Recrystallization from a suitable solvent mixture can be performed to obtain high-purity crystals for analysis. semanticscholar.orgnih.govnih.gov

Characterization of the synthesized complexes is carried out using a variety of analytical and spectroscopic techniques. Elemental analysis (C, H, N) is used to confirm the empirical formula of the complexes. semanticscholar.orgksu.edu.tr Molar conductivity measurements in solvents like DMSO help determine whether the complexes are electrolytic or non-electrolytic in nature. mdpi.com Spectroscopic methods such as FT-IR, NMR, and UV-Vis are crucial for elucidating the structure and bonding within the complexes, as will be detailed in section 5.3.

Ligand Binding Modes and Coordination Geometries of Difluorinated Thioureas

Thiourea derivatives are versatile ligands capable of coordinating to metal centers in several ways due to the presence of multiple donor atoms (sulfur and nitrogen). nih.govnih.gov The specific binding mode depends on factors such as the substituents on the thiourea backbone, the metal ion, and the reaction conditions.

Common binding modes observed for thiourea derivatives include:

Monodentate Coordination : The most common mode is coordination through the sulfur atom (κ¹S). mdpi.comresearchgate.net This is observed in complexes like [MCl₂(κ¹S-HPMCT)₂] where M = Cu(II), Pd(II), and Pt(II). mdpi.com The sulfur atom acts as a soft donor, readily binding to soft metal ions.

Bidentate Chelation : Thiourea ligands can also act as bidentate chelating agents.

S,N-Chelation : In the presence of a base, the thiourea ligand can be deprotonated at a nitrogen atom, leading to coordination through both sulfur and nitrogen, forming a stable chelate ring. mdpi.com This is seen in complexes of the type [M(κ²S,N-PMCT)₂] where M = Ni(II), Cu(II), Pd(II), etc. mdpi.comresearchgate.net

S,O-Chelation : For N-acylthiourea derivatives, coordination can occur through the sulfur and the carbonyl oxygen atom, forming a six-membered chelate ring. semanticscholar.orgksu.edu.tr

The versatile coordination ability of these ligands leads to a variety of coordination geometries around the central metal ion. The geometry is influenced by the metal's preferred coordination number and the steric and electronic properties of the ligands.

| Metal Ion | Typical Geometry | Example Complex Type | Reference |

| Ni(II) | Square Planar, Octahedral | [Ni(L)₂] | semanticscholar.orgnih.gov |

| Cu(II) | Square Planar, Tetrahedral | [Cu(L)₂] | mdpi.comcardiff.ac.uk |

| Co(II) | Tetrahedral, Octahedral | [Co(L)₂X₂] | nih.govamazonaws.com |

| Zn(II) | Tetrahedral | [Zn(L)₄]²⁺ | nih.gov |

| Ag(I) | Linear, Tetrahedral | [Ag(L)₂]⁺ | nih.govresearchgate.net |

| Au(I) | Linear | [Au(L)(PPh₃)]⁺ | nih.govresearchgate.net |

| Pt(II), Pd(II) | Square Planar | [MCl₂(L)₂] | mdpi.com |

For example, bis(N,N-di-n-propyl-N′-(4-fluorobenzoyl)thioureato) nickel(II) adopts a nearly square-planar coordination geometry. researchgate.net In contrast, silver(I) complexes can exhibit tetrahedral geometry, with the ligand acting as a P,S-chelating agent, while gold(I) complexes with similar ligands tend to form linear geometries with coordination only to the phosphorus atom of a phosphine-functionalized thiourea. nih.govresearchgate.net

Spectroscopic and Structural Analysis of Thiourea-Metal Complexes

Spectroscopic analysis is fundamental to understanding the coordination of thiourea ligands to metal ions. FT-IR and NMR spectroscopy are particularly informative.

Infrared (IR) Spectroscopy : Coordination of the thiourea ligand to a metal center induces significant shifts in the vibrational frequencies of key functional groups.

ν(C=S) band : Upon coordination through the sulfur atom, the C=S bond order decreases. This typically results in a shift of the ν(C=S) band to a lower frequency (wavenumber) in the IR spectrum of the complex compared to the free ligand. amazonaws.com

ν(N-H) band : If coordination occurs via the sulfur atom, the ν(N-H) band often shifts to a higher frequency. This is attributed to an increase in the C-N double bond character, which reduces the polarity of the N-H bond. nih.gov Conversely, if the nitrogen atom is involved in coordination (after deprotonation), the ν(N-H) band disappears. mdpi.com

ν(C=O) band : In N-acylthiourea derivatives, coordination through the carbonyl oxygen leads to a decrease in the C=O bond order and a shift of the ν(C=O) band to a lower frequency. ksu.edu.tr

New Bands : The formation of metal-ligand bonds gives rise to new bands in the far-IR region, corresponding to M-S and M-N stretching vibrations. amazonaws.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide further evidence of complex formation.

¹H NMR : The signal for the N-H proton is particularly sensitive to the chemical environment. Upon complexation, this signal can shift downfield, indicating its involvement in the new electronic structure. mdpi.com In cases of deprotonation and N-coordination, the N-H signal vanishes. mdpi.com

¹³C NMR : The resonance of the thiocarbonyl carbon (C=S) is a key indicator of coordination. A downfield or upfield shift of the C=S signal in the ¹³C NMR spectrum of the complex compared to the free ligand suggests coordination through the sulfur atom, reflecting the change in electron density around the thiocarbonyl group. mdpi.comnih.gov

Table of Spectroscopic Data for a Representative Fluorinated Thiourea Ligand and its Complex | Compound | Key IR Frequencies (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | | :--- | :--- | :--- | :--- | | | ν(N-H) | ν(C=O) | ν(C=S) | N-H | C=S | | N,N-dimethyl-N’-(4-fluorobenzoyl)thiourea (HL¹) | 3177 | 1686 | 1285 | 8.89 | 179.9 | | [Ni(L¹)₂] | - | 1618 | 1317 | - | 175.8 | (Data adapted from related N-acylthiourea studies for illustrative purposes) semanticscholar.orgresearchgate.net

Electronic and Catalytic Properties of Difluorinated Thiourea Metal Complexes

The electronic properties of difluorinated thiourea metal complexes are influenced by the nature of the metal, the ligand, and the resulting coordination geometry. The introduction of electron-withdrawing fluorine atoms onto the phenyl ring of the ligand can significantly impact the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds.

Computational studies, such as Density Functional Theory (DFT), are often employed to understand the electronic structure of these complexes. mdpi.comresearchgate.net These calculations can provide insights into various quantum parameters like hardness, electron affinity, and ionization energy, and help visualize the frontier molecular orbitals (HOMO and LUMO) to understand electronic transitions. researchgate.net For instance, sulfur K-edge X-ray absorption spectroscopy combined with electronic structure calculations has been used to describe the ground electronic state of thiourea coordination in Co(II), Ni(II), and Zn(II) complexes, revealing pseudo-σ/π donor interactions in tetrahedral geometries and σ interactions in octahedral environments. nih.gov

While thiourea derivatives themselves are known to act as organocatalysts, information on the specific catalytic applications of their difluorinated metal complexes is not extensively documented in the reviewed literature. nih.gov However, the versatile coordination chemistry and tunable electronic properties of these complexes suggest potential for their development as catalysts in various organic transformations. The ability of the metal center to cycle through different oxidation states, facilitated by the ligand framework, is a key requirement for many catalytic processes.

Role of Metal Coordination in Modulating Biological Activity

Thiourea derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. ksu.edu.trnih.gov A consistent finding across numerous studies is that the coordination of these ligands to a metal center often enhances their biological efficacy. nih.govresearchgate.net The free thiourea ligands frequently show moderate to low cytotoxicity, but their metal complexes can display significantly improved activity. nih.govresearchgate.net

This enhancement is attributed to several factors:

Increased Lipophilicity : Complexation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Interaction with Biomolecules : The metal center can interact with biological targets, such as DNA or enzymes, that are inaccessible to the free ligand. mdpi.comnih.gov For example, some thiourea derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2) through hydrogen bonding with key amino acids in the active site. biointerfaceresearch.com

Studies on gold(I) and silver(I) complexes with phosphine-functionalized thioureas have demonstrated this principle. While the free ligands were not significantly cytotoxic against HeLa, A549, and Jurkat cancer cell lines, their coordination to Au(I) or Ag(I) resulted in excellent cytotoxic values. nih.gov In many cases, the gold complexes were found to be more cytotoxic than the corresponding silver compounds. nih.govresearchgate.net The nature of other ligands attached to the metal (ancillary ligands) also plays a crucial role in modulating the cytotoxic activity. nih.govresearchgate.net For instance, for a given metal and thiourea ligand, a bis(thiourea) complex was found to be the most active species. nih.gov

Table of IC₅₀ Values for Representative Thiourea-Metal Complexes

| Compound | IC₅₀ (µM) vs. HeLa | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. Jurkat |

|---|---|---|---|

| Ligand T1* | 25.1 | >50 | 16.5 |

| [AuT1(PPh₃)]OTf | 1.9 | 10.3 | 2.5 |

| [AgT1(PPh₃)]OTf | 5.2 | 19.4 | 5.4 |

| [Au(T1)₂]OTf | 0.8 | 6.5 | 1.1 |

*T1 is a 3,5-di-CF₃ substituted phenyl thiourea derivative. Data from a study on fluorinated thiourea complexes. nih.gov

Structure Activity Relationship Sar Studies of Difluorinated Thiourea Derivatives

Impact of Difluorinated Aromatic Ring Position and Substituents on Activity

The presence and position of fluorine atoms on the aromatic ring of thiourea (B124793) derivatives play a critical role in modulating their biological potency. Fluorine, being the most electronegative element, can alter a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These changes can significantly affect how the molecule binds to a biological target.

The specific 2,4-difluoro substitution pattern on the benzyl (B1604629) or phenyl ring is a common feature in many biologically active thiourea compounds. This substitution pattern creates a distinct electronic and steric profile that influences binding affinity. Studies on related fluorinated compounds have shown that the position of fluorine is key. For instance, in some contexts, fluorination at the meta position does not significantly compromise inhibitory activity, whereas ortho-position fluorination can sometimes be detrimental nih.gov. The presence of electron-withdrawing substituents, such as the two fluorine atoms in the 2,4-difluoro arrangement, can increase the acidity of the thiourea's N-H groups, which may enhance their ability to form hydrogen bonds with target proteins, thereby increasing biological activity biointerfaceresearch.com.

Furthermore, the addition of other substituents to the difluorinated aromatic ring can fine-tune the activity. Electron-withdrawing groups like nitro or additional halogens on the phenyl ring of thiourea derivatives have been shown to enhance antibacterial activity nih.gov. The hydrophobic nature of the aryl group is also linked to antitumor activity, as it can participate in π-π stacking interactions with protein residues biointerfaceresearch.com. Therefore, the 2,4-difluoro pattern, in conjunction with other ring substituents, provides a powerful tool for modulating the therapeutic profile of these compounds.

Role of the Thiourea Scaffold in Biological Interactions

The thiourea scaffold (-NH-C(S)-NH-) is a fundamental structural motif responsible for a wide range of biological activities researchgate.net. Its importance lies in its unique chemical properties and its ability to engage in multiple types of non-covalent interactions with biological macromolecules like enzymes and receptors biointerfaceresearch.com.

The key features contributing to its bioactivity include:

Hydrogen Bonding: The two nitrogen atoms of the thiourea core act as hydrogen-bond donors, while the sulfur atom can act as a hydrogen-bond acceptor. This allows the scaffold to form strong and specific hydrogen bonds with amino acid residues in the active sites of target proteins, which is often a critical factor for potent inhibition biointerfaceresearch.com.

Chelating Properties: The sulfur and nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes, such as urease, leading to their inhibition.

Structural Rigidity and Flexibility: The thiourea moiety provides a degree of rigidity to the molecule while allowing for rotational freedom around the C-N bonds. This combination allows the molecule to adopt a favorable conformation for binding within a target's active site nih.gov.

The thiourea core is considered a versatile synthon in drug design, and its ability to form multiple interactions makes it a privileged structure in medicinal chemistry biointerfaceresearch.comresearchgate.net.

Influence of Other Substituents (e.g., acyl, pyrazole, triazole, benzyl variants) on Activity Profiles

Modifying the core structure of 1-(2,4-Difluorobenzyl)thiourea with various other substituents can lead to a diverse range of biological activity profiles. These modifications are a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties.

Acyl Groups: The introduction of an acyl group to the thiourea scaffold results in N-acylthiourea derivatives. These compounds have demonstrated significant biological potential, including antifungal and antibacterial activities. For example, acylthiourea derivatives containing a difluoromethyl pyrazole moiety have shown good fungicidal activity against Botrytis cinerea and antibacterial activity against Pseudomonas syringae researchgate.net.

Pyrazole and Triazole Moieties: Incorporating heterocyclic rings like pyrazole and triazole into the thiourea structure can significantly enhance biological activity. Pyrazole derivatives are known for a wide spectrum of bioactivities, including antimicrobial and anti-inflammatory effects researchgate.net. Similarly, thiourea derivatives bearing a 1,2,4-triazole scaffold have exhibited potent antimicrobial and anti-biofilm activity, particularly against Gram-positive bacteria like S. aureus nih.gov.

Benzyl Variants: Alterations to the benzyl portion of the molecule, beyond the difluoro substitution, also impact activity. For instance, adding chloro substituents to the benzoyl group of thiourea analogs has been explored for antibacterial activity nih.gov. The nature and position of these substituents can influence lipophilicity and steric interactions within the binding pocket of the target enzyme.

Molecular Docking and In Silico Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how thiourea derivatives interact with their biological targets at a molecular level and to predict their binding affinities.

In silico studies have explored the inhibitory potential of various thiourea derivatives against a range of enzymes implicated in different diseases. Docking studies predict the binding energy, which indicates the stability of the ligand-receptor complex; a more negative value typically suggests a stronger binding affinity.

For example, benzenesulfonamide-based thiourea derivatives have been evaluated as inhibitors of cholinesterases (AChE and BChE) and carbohydrate-hydrolyzing enzymes (α-glucosidase and α-amylase) researchgate.net. Docking studies revealed that these compounds could fit well into the active sites of these enzymes, with binding energies often superior to standard drugs like tacrine and acarbose researchgate.net. Similarly, other thiourea derivatives have shown potent inhibitory activity against AChE and BChE, with docking scores indicating strong interactions semanticscholar.org. Fluorophenylthiourea derivatives have also been investigated for their inhibitory effects on α-glycosidase and α-amylase, enzymes associated with diabetes researchgate.net.

The table below summarizes representative binding affinity data from molecular docking studies of various thiourea derivatives with different enzyme targets.

| Thiourea Derivative Class | Enzyme Target | Predicted Binding Affinity / Score | Reference |

|---|---|---|---|

| 1,3-dibenzoylthiourea (DBTU) | PBP2a (MRSA) | < -5.75 kcal/mol | fip.orgfip.org |

| 1,3-dibenzoylthiourea (DBTU) | FabH (M. tuberculosis) | < -4.79 kcal/mol | fip.org |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | -10.01 kJ/mol | semanticscholar.org |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase (BChE) | -8.04 kJ/mol | semanticscholar.org |

| Benzenesulfonamide-thiourea derivatives | α-Glucosidase | -9.10 kcal/mol (Compound 2a) | researchgate.net |

| Benzenesulfonamide-thiourea derivatives | α-Amylase | -8.30 kcal/mol (Compound 2a) | researchgate.net |

| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA gyrase subunit B | -91.23 (Rerank Score) | nih.gov |

Thiourea derivatives have been identified as promising anticancer agents, and molecular docking has been instrumental in elucidating their mechanism of action. These studies investigate how the compounds bind to proteins that are crucial for cancer cell survival and proliferation.

Protein Kinases: Many thiourea compounds target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are often mutated or overexpressed in cancer. Docking studies of thiourea derivatives bearing a benzodioxole moiety showed strong binding to the EGFR active site, explaining their potent cytotoxic effects against various cancer cell lines nih.gov. Other studies have shown that aryl-substituted thioureas can bind strongly to the BRAF(V600E) mutant protein kinase, a key target in melanoma biointerfaceresearch.com.

Glutathione S-transferases (GSTs): GSTs are enzymes that are often overexpressed in cancer cells and contribute to drug resistance. Molecular docking of 1-(2,6-difluorophenyl)thiourea into the binding site of GST has been performed to understand its inhibitory potential researchgate.net.

Prostate-Specific Membrane Antigen (PSMA): PSMA is a well-characterized biomarker for prostate cancer. Molecular docking and QSAR models predicted that substituting the oxygen atom with sulfur in known urea-based inhibitors would yield high-affinity thiourea-based ligands for PSMA nih.gov. This led to the design and synthesis of novel glutamate thiourea derivatives as potent PSMA inhibitors nih.gov.

These computational predictions highlight the versatility of the difluorinated thiourea scaffold in targeting a range of cancer-related proteins through specific molecular interactions like hydrogen bonding and hydrophobic contacts.

Design Principles for Optimized Difluorinated Thiourea Analogues

Based on extensive SAR and in silico studies, several key principles have emerged for the design of optimized difluorinated thiourea analogues with enhanced biological activity. mdpi.com These principles provide a rational framework for future drug development efforts.

Strategic Fluorination: The position of fluorine atoms on the aromatic ring is critical. The 2,4-difluoro pattern is often effective, but other patterns should be explored to optimize binding and minimize off-target effects. Fluorination can enhance binding affinity and improve metabolic stability, but its placement must be carefully considered to avoid unfavorable steric or electronic interactions nih.gov.

Exploitation of the Thiourea Core: The hydrogen-bonding capability of the thiourea scaffold is paramount. Molecular designs should aim to position the N-H groups to form key hydrogen bonds with amino acid residues in the target's active site. The sulfur atom can also be exploited for hydrogen bonding or metal coordination biointerfaceresearch.com.

Systematic Side-Chain Modification: The introduction of diverse substituents (acyl, heterocyclic rings, etc.) allows for the fine-tuning of activity. Adding bulky or lipophilic groups can enhance hydrophobic interactions within the binding pocket. Incorporating heterocyclic moieties like pyrazole or triazole can introduce new interaction points and improve the drug-like properties of the molecule researchgate.netnih.gov.

Bioisosteric Replacement: The replacement of the thiourea's sulfur atom with oxygen (to form a urea) or selenium (selenourea) can be explored to modulate activity and toxicity. For example, the bioisosteric replacement of a urea (B33335) oxygen with sulfur was a key design principle in developing novel PSMA inhibitors nih.gov.

Integration of Computational and Experimental Approaches: A combined approach using molecular docking and 3D-QSAR studies alongside chemical synthesis and biological evaluation is the most effective strategy. Computational models can predict promising candidates, prioritize synthetic efforts, and explain experimental SAR data, accelerating the discovery of optimized analogues rsc.orgnih.gov.

By applying these principles, researchers can rationally design novel difluorinated thiourea derivatives with improved potency, selectivity, and pharmacokinetic profiles for various therapeutic applications.

Biological Activity Profiles of Difluorinated Thiourea Derivatives in Vitro Studies

Antimicrobial Activities

The antimicrobial properties of 1-(2,4-Difluorobenzyl)thiourea have been assessed against a range of microorganisms, including pathogenic bacteria and fungi.

Antibacterial Efficacy

Currently, there is no publicly available scientific literature detailing the in vitro antibacterial efficacy of this compound specifically against Pseudomonas syringae pv. Lachrymans. Further research is required to determine its potential activity against this plant pathogen.

Antifungal Efficacy

Comprehensive in vitro studies on the antifungal efficacy of this compound against several key plant pathogenic fungi have not been found in the available scientific literature. Specifically, data regarding its activity against Phytophthora capsici, Pseudoperonospora cubensis, Botrytis cinerea, Fusarium oxysporum, Sclerotinia sclerotiorum, P. piricola, and R. solani are not available. Therefore, its potential as an antifungal agent against these pathogens remains to be elucidated.

Enzyme Inhibitory Activities

The potential of this compound to inhibit various enzymes has been an area of interest, particularly concerning metabolic and neurological pathways.

Anti-diabetic Enzyme Inhibition

While direct studies on this compound are limited, research on structurally similar compounds provides valuable insights into its potential anti-diabetic properties. Specifically, derivatives of 1-(2,4-difluorophenyl)thiourea have demonstrated inhibitory effects on key enzymes related to diabetes.

α-Amylase and α-Glucosidase Inhibition:

Studies on a series of 1-(2,4-difluorophenyl)-3-(substituted phenyl)thiourea derivatives have shown significant inhibitory activity against α-amylase and α-glucosidase. These enzymes are crucial for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. For instance, the compound 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (B124793) exhibited potent α-amylase inhibition. Similarly, 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea was identified as a notable inhibitor of α-glucosidase.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition:

The same series of 1-(2,4-difluorophenyl)thiourea derivatives was also evaluated for its inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling. The compound 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea displayed significant inhibitory potential against PTP1B.

These findings suggest that the 2,4-difluorophenylthiourea scaffold is a promising pharmacophore for developing inhibitors of enzymes relevant to diabetes management. Although these results are for closely related compounds, they strongly indicate that this compound may possess similar anti-diabetic enzyme inhibitory activities. However, direct experimental validation is necessary.

Table 1: In Vitro Anti-diabetic Enzyme Inhibition by Structurally Similar Compounds

| Compound | Target Enzyme | Activity |

|---|---|---|

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | α-Amylase | Potent Inhibitor |

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | α-Glucosidase | Notable Inhibitor |

Cholinesterase Inhibition

There is currently no specific data available in published scientific literature regarding the in vitro inhibitory activity of this compound against Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE). Future research is needed to explore its potential in this area.

Urease Inhibition

Information regarding the in vitro urease inhibitory activity of this compound is not present in the currently available scientific literature. Investigations into its effect on this enzyme are required to understand its potential applications.

Lipoxygenase and Xanthine (B1682287) Oxidase Inhibition

Research into the specific inhibitory effects of this compound on lipoxygenase (LOX) and xanthine oxidase (XO) is limited in publicly available literature. However, studies on related thiourea derivatives suggest potential activity. For instance, certain thiourea derivatives of the non-steroidal anti-inflammatory drug naproxen (B1676952) have been investigated as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). One such derivative, featuring an m-anisidine (B1676023) moiety, demonstrated significant inhibition of 5-LOX with a half-maximal inhibitory concentration (IC50) of 0.30 µM, which is comparable to the commercial 5-LOX inhibitor zileuton (B1683628) (IC50 = 0.36 µM) core.ac.uk.

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout nih.govmdpi.com. While direct studies on this compound are not available, the broader class of heterocyclic compounds, including those with thiourea-like structures, has been a source of novel XO inhibitors nih.govnih.gov. The search for new, effective XO inhibitors with fewer side effects than current medications like allopurinol (B61711) continues to be an active area of research nih.gov.

Protease Inhibition

The role of thiourea derivatives as specific protease inhibitors is an area of growing interest. Certain thiourea derivatives have been identified as potent inhibitors of α-chymotrypsin and other serine proteases google.com. These findings suggest that the thiourea scaffold could be valuable in developing drugs for various pathological conditions where serine proteases are implicated, such as hepatitis C google.com. While direct evidence for this compound is not available, the general class of thiourea compounds has shown the potential to inhibit various types of proteases, indicating a possible avenue for future research google.com.

Antioxidant and Radical Scavenging Properties

Thiourea derivatives have been noted for their antioxidant capabilities. The antioxidant potential is often evaluated through methods such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and ferric reducing antioxidant power (FRAP) hueuni.edu.vnnih.gov.

Studies on compounds like 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) have demonstrated their ability to quench free radicals. In a DPPH assay, DPTU showed significant activity with an IC50 value of 0.710 ± 0.001 mM, whereas BPTU was less active with an IC50 of 11.000 ± 0.015 mM hueuni.edu.vn. The free radical scavenging capacity is attributed to the ability of the antioxidant to donate a hydrogen atom, which reduces the DPPH radical hueuni.edu.vn. Another study on N-phenylthiourea reported an IC50 value of 0.482 mM in a DPPH radical scavenging assay researchgate.net.

The ferric reducing antioxidant power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) nih.gov. While specific FRAP data for this compound is not documented in the reviewed literature, this method is commonly used to assess the antioxidant potential of various chemical compounds nih.gov.

Anticancer and Antiproliferative Activities

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Fluorinated thiourea derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Research on 3-(trifluoromethyl)phenylthiourea (B159877) analogs showed high cytotoxicity against human prostate (PC3) cancer cells nih.gov. Specifically, compounds with 3,4-dichloro and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM nih.gov.

Another study identified 1,3-bis(4-(trifluoromethyl)phenyl)thiourea as a particularly effective compound, significantly reducing the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM biointerfaceresearch.com. Thiourea derivatives bearing a benzodioxole moiety have also been synthesized and tested against various cancer cell lines, including liver cancer (HepG2), showing significant cytotoxic effects that, in some cases, surpassed the standard chemotherapeutic drug doxorubicin (B1662922) nih.gov. Some N-naphthoyl thiourea derivatives have also shown good anticancer activity against A549 and HepG2 cell lines researchgate.net.

Despite these findings for related compounds, specific cytotoxic data for this compound against HeLa, Jurkat, and B16-F10 Melanoma cell lines were not found in the reviewed scientific literature.

Table 1: In Vitro Cytotoxicity of Selected Fluorinated Thiourea Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (Prostate) | 8.9 | nih.gov |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | biointerfaceresearch.com |

| N¹,N³-disubstituted-thiosemicarbazone 7 (benzodioxole moiety) | HepG2 (Liver) | 1.74 | nih.gov |

This table presents data for structurally related fluorinated thiourea derivatives, as specific data for this compound was not available.

Mechanistic Studies of Anticancer Action (e.g., ERK1/2 Phosphorylation Inhibition)

The mitogen-activated protein kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling pathway that controls cell proliferation and survival and is often aberrantly activated in cancer nih.govnih.gov. Inhibition of key kinases in this pathway, such as extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a promising strategy for cancer therapy nih.govnih.gov. While a number of selective ERK1/2 inhibitors have been developed, specific studies detailing the inhibition of ERK1/2 phosphorylation by this compound are not currently available in the literature. The mechanism of action for the anticancer activity of many thiourea derivatives often involves targeting various cellular pathways, but a direct link to ERK1/2 phosphorylation for this specific compound has not been established.

Antiviral Properties

Thiourea derivatives have been explored for their potential as antiviral agents against a variety of viruses. A series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas were evaluated in vitro for their antiviral activity. One compound from this series was found to inhibit HIV-1 and HIV-2 replication, with IC50 values of 54.9 µg/ml and 65.9 µg/ml, respectively nih.gov. Other compounds in the series were tested against viruses such as Herpes Simplex Virus-1 (HSV-1), HSV-2, and Coxsackie virus B4 nih.gov.

More recently, newly identified thiourea derivatives have demonstrated strong antiviral activity against the hepatitis B virus (HBV), with efficacy comparable to the established drug Entecavir biorxiv.org. These findings highlight the potential of the thiourea scaffold in the development of new antiviral therapeutics biorxiv.orgresearchgate.net. However, specific antiviral studies on this compound have not been reported in the reviewed literature.

Anti-inflammatory Activities

Thiourea derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govmdpi.com While direct in vitro studies on this compound are limited in the public domain, research on structurally related thiourea derivatives provides valuable insights into its potential anti-inflammatory profile.

For instance, a series of new thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have been synthesized and evaluated for their anti-inflammatory effects. nih.govnih.gov In vitro assays revealed that while none of the tested naproxen-thiourea conjugates achieved 50% inhibition of COX-2 at concentrations lower than 100 µM, several aromatic amine derivatives demonstrated significant inhibition of 5-LOX. nih.gov One of the most potent compounds, a derivative of m-anisidine, exhibited a very low IC50 value of 0.30 μM for 5-LOX inhibition. nih.gov This highlights the potential of the thiourea moiety to confer potent 5-LOX inhibitory activity.

The anti-inflammatory activity of these compounds is often attributed to their ability to interact with the active sites of these enzymes, thereby blocking the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. The substitution pattern on the aromatic rings of the thiourea derivatives plays a crucial role in determining their inhibitory potency and selectivity. mdpi.com

| Compound | Structure | 5-LOX IC50 (μM) |

|---|---|---|

| Naproxen-m-anisidine thiourea derivative | [Structure not available in source] | 0.30 |

Data derived from a study on new thiourea derivatives of naproxen. nih.gov

Plant Pathogen Inhibition and Herbicide Potential (e.g., Radicle Elongation Inhibition)

In the context of herbicidal activity, N-(o-fluorophenoxyacetyl)thiourea derivatives have shown inhibitory effects on the root and stalk of dicotyledonous plants like Amaranthus retroflexus L. researchgate.net This suggests that the fluorinated phenyl group, in conjunction with the thiourea moiety, can interfere with plant growth processes. Another study on aryloxyacetylthioureas found that these compounds could significantly inhibit the radicle elongation of the root parasitic weed Orobanche minor. nih.gov The half-maximal inhibitory concentrations (IC50) for the most potent derivatives were in the low micromolar range, indicating high efficacy. nih.gov The structure-activity relationship studies revealed that electron-withdrawing groups, such as chlorine, on the phenyl ring of the phenylthiourea (B91264) moiety were critical for this activity. nih.gov

Regarding the inhibition of plant pathogens, various thiourea derivatives have demonstrated antifungal properties. For example, novel 1,2,4-triazolo[4,3-c] trifluoromethylpyrimidine derivatives bearing a thioether moiety exhibited significant antifungal activities against several Botrytis cinerea species, which are common plant pathogens. frontiersin.org This suggests that thiourea-based structures can be effective scaffolds for the development of new fungicides.

| Compound | Substitution on Phenoxy Moiety | IC50 (μM) |

|---|---|---|

| PI-28 | Unsubstituted | 6.3 |

| Compound 19 | 3-Cl | 1.3 |

| Compound 20 | 4-Cl | 1.3 |

Data from a study on the structure–activity relationship of aryloxyacetylthioureas for the inhibition of Orobanche minor radicle elongation. nih.gov

Insecticidal and Larvicidal Activities (e.g., against Aedes aegypti)

The control of insect vectors, such as the mosquito Aedes aegypti, is crucial for preventing the spread of diseases like dengue, Zika, and chikungunya. Chemical control remains a primary strategy, and the development of new insecticidal agents is an ongoing research effort. While specific in vitro larvicidal data for this compound against Aedes aegypti is not extensively documented, the broader class of thiourea derivatives has shown promise in this area.

The insecticidal activity of thiourea compounds is often linked to their ability to disrupt vital physiological processes in insects. The substitution pattern on the thiourea scaffold is a key determinant of its efficacy against specific insect species. For instance, studies on substituted chalcones have shown that the type and position of substituents on the aromatic rings significantly affect their larvicidal activity against Aedes aegypti. nih.gov This principle also applies to thiourea derivatives, where modifications to the benzyl (B1604629) and phenyl rings can modulate their insecticidal potency.

Further research is needed to specifically evaluate the larvicidal and insecticidal properties of this compound and its analogues against Aedes aegypti and other important insect vectors. Such studies would help to establish the structure-activity relationships and determine the potential of this specific compound as a lead for the development of novel insecticides.

Inhibition of Advanced Glycation End-product (AGEs) Formation

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of sugars with proteins, lipids, and nucleic acids. nih.gov The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. nih.gov Consequently, the inhibition of AGE formation is a significant therapeutic target.

Recent studies have demonstrated that certain thiourea derivatives are effective inhibitors of AGE formation. In a study designed to screen novel thiourea derivatives, several compounds, including those with a 2,4-difluorophenyl group, showed potent inhibitory activity against the formation of AGEs. nih.gov Specifically, the compound 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea (referred to as compound AH in the study) exhibited a high percentage of AGEs inhibition with an IC50 value of 49.51 μM. nih.gov Another derivative, 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea (compound E), also showed notable activity. nih.gov

The mechanism by which these thiourea derivatives inhibit AGE formation may involve the trapping of reactive dicarbonyl species, which are key intermediates in the glycation process. The presence of the electron-withdrawing fluorine atoms on the phenyl ring likely influences the electronic properties of the thiourea moiety, enhancing its ability to scavenge these reactive species.

| Compound | Substituent on the second Phenyl Ring | % Inhibition of AGEs | IC50 (μM) |

|---|---|---|---|

| 1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea | 2-iodophenyl | 85 ± 0.7% | 49.51 |

| 1-(2,4-difluorophenyl)-3-(3,4-dimethyl phenyl) thiourea | 3,4-dimethyl phenyl | Data not specified | Data not specified |

Data from a study on thiourea derivatives as inhibitors of key diabetes-associated enzymes and advanced glycation end-product formation. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on Difluorinated Thiourea (B124793) Derivatives

Research into thiourea derivatives has revealed their significant potential as antibacterial, antifungal, and anticancer agents. The introduction of fluorine, particularly a difluorobenzyl moiety, is a key structural modification that can profoundly influence the biological activity of these compounds.

The core structure of thiourea, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, provides a versatile scaffold for chemical modification. The presence of the sulfur and nitrogen atoms allows for diverse bonding possibilities and interactions with biological targets. mdpi.com

Studies on various thiourea derivatives have demonstrated a broad range of biological activities. For instance, certain acylthioureas have shown significant anti-pathogenic activity, particularly against bacteria known for forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com The antibacterial efficacy of thiourea derivatives is often attributed to their ability to disrupt critical cellular processes. One study on a thiourea derivative, TD4, revealed its potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the integrity of the bacterial cell wall and interfering with NAD+/NADH homeostasis. nih.gov

In the realm of antifungal research, thiourea derivatives have shown promise against various fungal pathogens. nih.gov Some derivatives have been noted for their activity against Candida species, which are responsible for a range of opportunistic infections in humans. dergipark.org.trmdpi.com The inclusion of fluorine atoms in the molecular structure is often associated with enhanced antifungal potency. researchgate.net

The anticancer potential of thiourea derivatives is another active area of investigation. The mechanism of action is often linked to their ability to interact with key proteins or enzymes involved in cancer cell proliferation. google.com

While specific research on 1-(2,4-Difluorobenzyl)thiourea is limited in publicly available literature, the synthesis and crystal structure of the closely related compound, 1-(2,4-Difluorophenyl)thiourea, has been reported. nih.gov This provides valuable structural information that can be extrapolated to understand the conformational properties of this compound. The synthesis of thiourea derivatives can be achieved through various methods, including the reaction of isothiocyanates with amines or the use of reagents like Lawesson's reagent to convert ureas to thioureas. mdpi.combibliotekanauki.plresearchgate.net

Below is a table summarizing the biological activities of various thiourea derivatives, highlighting the impact of different structural modifications.

| Compound Class | Biological Activity | Key Structural Features |

| Acylthioureas | Antibacterial (biofilm inhibition) | Halogen substitutions on the N-phenyl ring mdpi.com |

| Thiourea Derivative (TD4) | Antibacterial (MRSA) | Disruption of cell wall and NAD+/NADH balance nih.gov |

| Fluorinated Thioureas | Antifungal | Presence of fluorine atoms enhancing potency researchgate.net |

| Benzoyl Thioureas | Antifungal (Candida albicans) | Specific benzoyl substitutions dergipark.org.tr |

| Thiourea-Metal Complexes | Anticancer | Coordination with metal ions google.com |

Unaddressed Research Gaps and Challenges in the Field

Despite the promising biological activities of difluorinated thiourea derivatives, several research gaps and challenges remain. A significant limitation is the lack of comprehensive studies focused specifically on this compound. While research on analogous compounds provides valuable insights, direct experimental data on the synthesis, full spectral characterization, and a broad-spectrum biological evaluation of this particular molecule are scarce in the public domain.

Furthermore, the precise mechanisms of action for many thiourea derivatives are not fully elucidated. While some studies have identified cellular targets, a deeper understanding of the molecular interactions at the atomic level is often needed. For instance, identifying the specific enzymes or receptors that these compounds interact with and mapping the binding sites would facilitate rational drug design and optimization.

The development of resistance to existing antimicrobial agents is a major global health concern. nih.gov Therefore, a critical area for future research is to investigate the potential for microorganisms to develop resistance to difluorinated thiourea derivatives and to understand the mechanisms of such resistance.

Finally, while in vitro studies are essential for initial screening, there is a need for more extensive in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profiles of promising difluorinated thiourea compounds in animal models. This is a crucial step in translating promising laboratory findings into potential therapeutic applications.

Future Prospects for Design and Application of Novel Difluorinated Thiourea Compounds

The future of research into difluorinated thiourea compounds holds significant promise for the discovery and development of novel therapeutic agents. The versatility of the thiourea scaffold, combined with the unique properties of fluorine, provides a fertile ground for medicinal chemists to design and synthesize new derivatives with enhanced potency and selectivity. mdpi.com

One promising avenue for future research is the design of hybrid molecules that combine the difluorinated thiourea moiety with other pharmacologically active scaffolds. This approach could lead to the development of multifunctional drugs with improved therapeutic profiles or novel mechanisms of action.

Computational modeling and molecular docking studies will play an increasingly important role in the rational design of new difluorinated thiourea derivatives. nih.gov These in silico methods can help predict the binding affinity of compounds to specific biological targets, thereby guiding synthetic efforts towards molecules with a higher probability of success.

The exploration of novel applications for these compounds is also a key future direction. Beyond their established antimicrobial and anticancer potential, difluorinated thioureas could be investigated for other therapeutic areas, such as antiviral, anti-inflammatory, or neuroprotective agents. The unique electronic properties conferred by the fluorine atoms may lead to interactions with a wide range of biological targets. citedrive.comresearchgate.net

Furthermore, the development of more efficient and environmentally friendly synthetic methodologies for the preparation of these compounds is an important consideration. Green chemistry approaches can help to reduce the cost and environmental impact of synthesizing these potentially valuable molecules.

Q & A

Q. What synthetic methodologies are reported for 1-(2,4-Difluorobenzyl)thiourea?

A common route involves reacting 2,4-difluorobenzyl isothiocyanate with ammonia under reflux in acetone (3 h, nitrogen atmosphere). The product is precipitated with aqueous HCl and recrystallized from methanol, yielding ~78% purity. Key analytical validation includes elemental analysis (C: 49.02%, H: 4.17%, N: 16.41%, S: 18.91%) and single-crystal X-ray diffraction to confirm molecular geometry .

Table 1: Synthetic Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 2,4-Difluorobenzyl isothiocyanate + NH₃ | Acetone | Reflux | 3 h | 78% |

Q. What analytical techniques are essential for structural validation?

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content) .

- X-ray Crystallography : Resolves torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and hydrogen-bonding networks .

- FT-IR Spectroscopy : Identifies N–H (~3200 cm⁻¹) and C=S (~1250 cm⁻¹) stretches.

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons) .

Q. What biological activities are associated with fluorinated thiourea analogs?

Fluorinated thioureas exhibit:

- Antimicrobial Activity : Against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

- Enzyme Inhibition : Neuraminidase inhibition (IC₅₀ ~10 µM) for antiviral applications .

- Organocatalysis : Asymmetric synthesis of heterocycles (e.g., Morita-Baylis-Hillman reaction) .

Q. How does fluorine substitution influence molecular stability?

Fluorine atoms enhance stability via:

- Electron-Withdrawing Effects : Stabilizing the thiourea moiety.

- Hydrogen Bonding : Intermolecular N–H···F and N–H···S interactions form 2D sheets (observed in X-ray studies) .

- Steric Effects : Ortho-fluorine groups reduce rotational freedom, favoring planar configurations .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation (no explicit toxicity data, but structurally similar thioureas are irritants) .

- Storage : Inert atmosphere, desiccated at 4°C to prevent hydrolysis.

Advanced Research Questions

Q. How do crystallographic parameters inform hydrogen-bonding networks in this compound?

X-ray data reveal:

- Intermolecular N–H···S Bonds : Distance = 2.89 Å, angle = 158°.

- N–H···F Interactions : Distance = 2.95 Å, angle = 145°. These interactions propagate into 2D sheets along the c-axis. Comparative Hirshfeld surface analysis of fluorinated thioureas shows fluorine contributes 12–18% to molecular contacts .

Table 2: Hydrogen-Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Contribution to Packing |

|---|---|---|---|

| N1–H···S | 2.89 | 158 | 2D sheet formation |

| N2–H···F | 2.95 | 145 | Stabilization of layers |

Q. What computational approaches predict reactivity in heterocyclic synthesis?

- DFT Calculations : Optimize transition states for cyclization reactions (e.g., forming thiazolidines).

- Molecular Dynamics : Simulate solvent effects on thiourea conformation (e.g., acetone vs. DMSO).

- Docking Studies : Screen for neuraminidase binding affinity using fluorinated thioureas as ligands .

Q. How does fluorine positioning affect organocatalytic efficiency?

- Para-Fluorine : Enhances electrophilicity of the thiourea sulfur, improving nucleophilic activation.

- Ortho-Fluorine : Steric hindrance reduces substrate accessibility but increases enantioselectivity in asymmetric catalysis.

- Comparative Data : 2,4-Difluoro derivatives show 20% higher yield in Morita-Baylis-Hillman reactions vs. mono-fluorinated analogs .

Q. What contradictions exist in biological activity reports for fluorinated thioureas?

- Antimicrobial Discrepancies : Some studies report Gram-negative activity (e.g., E. coli), while others show inactivity due to outer membrane impermeability .

- Enzyme Inhibition Specificity : Fluorine substitution may enhance neuraminidase binding but reduce selectivity against human enzymes.

Q. How is this compound utilized in drug development (e.g., Relugolix)?

It serves as a key intermediate in synthesizing non-peptide GnRH antagonists. Structural modifications (e.g., dimethylaminomethyl groups) improve metabolic stability and oral bioavailability. In Relugolix, the thiourea moiety participates in allosteric modulation of GnRH receptors, increasing dissociation rates of bound ligands (e.g., triptorelin) .

Q. Table 3: Pharmacological Relevance

| Application | Target | Mechanism | Reference Compound |

|---|---|---|---|

| Prostate Cancer | GnRH Receptor | Allosteric inhibition | Relugolix (TAK-385) |

| Uterine Leiomyoma | LHRH Receptor | Competitive binding | FD-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.